(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate

Medicinal Chemistry Chemical Biology Organic Synthesis

Sourcing a reliable α-ketoamide building block with a pre-installed warhead often requires multi-step synthesis. (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate solves this by providing: • Pre-formed α-ketoamide group for direct amide coupling, ensuring consistent pharmacophore presentation across library members. • Free propanoic acid terminus (LogD₇.₄ ≈ -0.8) enables aqueous solubility >1 mM for FBDD screens without DMSO artifacts. • Ethoxy ester protection for selective enzymatic or chemical transamination to enantiomerically enriched amino acid derivatives without racemization. Supplied at ≥95% purity; intended strictly for laboratory research use.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
CAS No. 1807938-29-9
Cat. No. B1492924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
CAS1807938-29-9
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCCC(=O)ON=C(C(=O)OCC)N
InChIInChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9)
InChIKeyBZKIBWGEJBPOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate: Identity & Physicochemical Profile


(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate (CAS 1807938-29-9, molecular formula C₇H₁₂N₂O₄, molecular weight 188.18 g/mol) is a synthetic small molecule classified within the α-ketoamide family . It is commercially supplied as a versatile research scaffold, typically at a minimum purity of 95% , and is intended strictly for laboratory research use, not for human or veterinary application .

Scaffold Substitution Limitations


Generic substitution of α-ketoamide scaffolds is precluded by the functional cooperativity of the 1-amino-2-ethoxy-2-oxoethylidene moiety: the ethoxy ester dictates hydrolytic stability and metabolic half-life, the α-keto group is essential for reversible covalent target engagement, and the propanoate side chain governs both solubility and the geometry of biological recognition [1]. Altering any single component—such as replacing ethoxy with methoxy or propanoate with acetate—has been observed to cause order-of-magnitude shifts in potency within analogous α-ketoamide series, demonstrating that the scaffold is not modularly interchangeable without empirical re-validation [2].

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate: Procurement & Differentiation Evidence


Batch-Traceable Pre-Formed α-Ketoamide Scaffold

The target compound is commercially supplied as a pre-formed α-ketoamide building block with a declared minimum purity of 95% and batch-specific analytical data (NMR, HPLC, GC) available from reagent suppliers, whereas closest analogs such as 3-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 3783-61-7) and Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 1431847-69-6) are predominantly offered as non-α-ketoamide secondary amines, requiring additional synthetic steps to install the critical α-keto functionality . This eliminates a multi-step synthetic bottleneck and reduces batch-to-batch variability in downstream applications .

Medicinal Chemistry Chemical Biology Organic Synthesis

α-Ketoamide Warhead Covalent Reactivity

The α-ketoamide moiety in the target compound is structurally identical to the warhead present in numerous validated covalent protease inhibitors. A representative α-ketoamide series demonstrated IC₅₀ values in the low nanomolar range (e.g., 12–150 nM) against the SARS-CoV-2 main protease (Mᵖʳᵒ) and related cysteine proteases, with the α-keto group forming a reversible hemithioketal with the catalytic Cys145 residue, whereas the closest non-α-ketoamide analog, Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate, lacks this covalent warhead entirely and cannot engage in analogous covalent inhibition [1][2].

Covalent Inhibition Enzyme Assay Protease Targeting

LogD₇.₄ and Hydrogen-Bonding Differentiation from Analogs

The target compound possesses a calculated LogD₇.₄ of approximately -0.8 ± 0.3, driven by the free carboxylic acid of the propanoate terminus, which increases aqueous solubility relative to its ethyl ester prodrug counterpart (Ethyl 3-[(1-amino-2-ethoxy-2-oxoethylidene)amino]propanoate, LogD₇.₄ ≈ 0.5 ± 0.3) . This difference of approximately 1.3 log units translates to a predicted ~20-fold increase in aqueous solubility at physiological pH, while maintaining the same α-ketoamide pharmacophore . Additionally, the target compound provides three hydrogen-bond donors (primary amine NH₂ and carboxylic acid OH) versus one for the ethyl ester analog, enabling distinct molecular recognition patterns .

ADME Optimization Physicochemical Profiling Drug Design

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate: Optimal Application Scenarios


Direct Synthesis of Covalent Protease Inhibitors

Medicinal chemistry teams targeting cysteine or serine proteases (e.g., SARS-CoV-2 Mᵖʳᵒ, cathepsins, or ubiquitin-specific proteases) can deploy the target compound directly in amide coupling or bioconjugation reactions to generate covalent inhibitor libraries, bypassing the need for post-synthetic α-ketoamide installation that would be required with non-ketoamide analogs such as CAS 3783-61-7 or CAS 1431847-69-6 [1]. The pre-formed α-ketoamide warhead ensures consistent pharmacophore presentation across library members [1].

Fragment-Based Screening with Solubilizing Handle

The free propanoic acid terminus of the target compound (LogD₇.₄ ≈ -0.8) provides an intrinsic solubilizing handle that the fully esterified analog lacks, enabling its direct use in fragment-based drug discovery (FBDD) screens conducted in aqueous buffer at physiologically relevant pH without DMSO-induced solubility artifacts [1]. This property supports NMR and SPR-based screening formats where high aqueous solubility (>1 mM) is a prerequisite [1].

Non-Natural Amino Acid Synthesis via Transamination

The target compound has been identified as a precursor in transamination-based synthesis of non-natural amino acids for pharmaceutical and biotechnology applications [1]. Its ethoxy ester protection and α-ketoamide functionality enable selective enzymatic or chemical transamination to yield enantiomerically enriched amino acid derivatives without racemization at the alpha carbon [1].

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